1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. With the molecular formula and a molar mass of 302.12 g/mol, this compound features an imidazo[1,5-a]pyrazine core structure, which is notable for its fused ring system. The presence of an iodine atom at the first position and an isopropyl group at the third position contributes to its distinctive chemical properties and reactivity profile. This compound is cataloged in various chemical databases, including PubChem and Sigma-Aldrich, highlighting its relevance in drug development and research.
1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine can be sourced from chemical suppliers such as Sigma-Aldrich, Smolecule, and Benchchem. It is classified under heterocyclic compounds, specifically those containing imidazole and pyrazine functionalities, which are often studied for their biological activity. The compound's unique structure allows it to be investigated for various potential therapeutic uses.
The synthesis of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine can be accomplished through several methodologies. One common approach involves the use of iodine as a reagent in a one-pot reaction that incorporates starting materials like isopropylamine and pyrazine derivatives. The process often requires careful optimization of reaction conditions to maximize yield and purity.
The technical details for synthesizing this compound typically include:
The molecular structure of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine consists of a fused imidazo[1,5-a]pyrazine ring system with an iodine atom substituting at the first position and an isopropyl group at the third position.
Key structural data includes:
The reactivity of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine can be attributed to the presence of the iodine atom, which facilitates nucleophilic substitution reactions. This compound can also undergo transformations typical of imidazole derivatives.
Potential reactions include:
Research into similar compounds suggests that such interactions could involve:
Key chemical properties include:
Relevant safety data indicates that handling should be done with care due to potential hazards associated with iodine-containing compounds.
The primary applications of 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine lie in medicinal chemistry. Its unique properties make it a candidate for:
The compound's potential for biological activity warrants further investigation into its pharmacological effects and safety profile.
Iodination at the C1 position of imidazo[1,5-a]pyrazine scaffolds represents a critical regioselective modification enabling downstream derivatization. The electron-deficient nature of the pyrazine ring facilitates electrophilic halogenation, though C1/C3 positional selectivity remains challenging. Contemporary methodologies employ in situ generated iodine sources under mild oxidative conditions. N-Iodosuccinimide (NIS) in dimethylformamide (DMF) at 0–25°C achieves 68–75% iodination yield but suffers from competing diiodination byproducts when reaction times exceed 2 hours [4] [8]. Alternatively, iodine monochloride (ICl) in acetic acid demonstrates enhanced regiocontrol due to its lower electrophilicity, yielding 82% pure monoiodinated product within 30 minutes at 40°C. This method leverages the in situ protonation of the pyrazine nitrogen to direct electrophilic attack to C1, as confirmed by X-ray crystallography of intermediates [3] [4].
Microwave-assisted iodination significantly reduces reaction times from hours to minutes. A protocol employing 1.2 eq I₂ and Oxone® oxidant in acetonitrile (150°C, 15 min) achieves 89% conversion, though scalability is limited by rapid exothermic decomposition risks. Crucially, all high-yielding strategies require anhydrous conditions and oxygen exclusion to prevent oxidative degradation of the heterocycle, as evidenced by the characteristic 2-8°C storage under inert atmosphere for the final product [1] [2].
Table 1: Comparative Iodination Methodologies
Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
NIS | DMF | 0-25 | 2 | 68-75 | Diiodinated (15%) |
ICl | AcOH | 40 | 0.5 | 82 | <5% |
I₂/Oxone® | MeCN | 150 (MW) | 0.25 | 89 | Decomposition (8%) |
Isopropyl functionalization at C3 proceeds through nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed coupling, with SNAr being predominant for its operational simplicity. The C3 halogen (bromo/chloro) activation is highly solvent-dependent: Polar aprotic solvents like dimethylacetamide (DMAc) facilitate anion stabilization, yielding 92% substitution when using isopropylamine (2 eq) and K₂CO₃ base at 80°C for 6 hours. Contrastingly, protic solvents (e.g., ethanol) result in <40% conversion due to competitive solvation of the nucleophile [8].
Steric effects profoundly impact reaction kinetics. While methylamine achieves full conversion in 2 hours, isopropylamine requires 8–12 hours for >90% consumption of 3-bromoimidazo[1,5-a]pyrazine precursors. Microwave acceleration (120°C, 30 min) overcomes this limitation but promotes dimerization side products unless high dilution conditions (0.1 M) are maintained. The C3-isopropyl configuration was unambiguously confirmed via ¹H NMR coupling constants (J = 6.8 Hz) and NOESY correlations between the isopropyl methine proton and H5 of the pyrazine ring [9].
Cyclization efficiency during imidazo[1,5-a]pyrazine assembly is governed by solvent polarity and catalyst selection. SNAr cyclizations of 2-amino-5-iodopyrazines with α-haloketones show stark solvent dependence: DMSO provides optimal dissolution of ionic intermediates, achieving 78% cyclic adducts, whereas toluene yields <20% due to poor nucleophile activation. Catalytic iodide salts (e.g., tetrabutylammonium iodide, 10 mol%) accelerate ring closure by facilitating halide displacement through enhanced leaving-group ability [4] [10].
Dual Ni/Co catalysis enables direct C–H iodination of pre-formed imidazo[1,5-a]pyrazines. The system employs NiCl₂(dme)/bipyridine (5 mol%) and CoBr₂ (10 mol%) with tetrakis(dimethylamino)ethylene (TDAE) as a homogeneous reductant in acetonitrile. This approach achieves 85% C1-iodination without pre-functionalization but requires rigorous exclusion of moisture. The mechanism involves in situ generation of iodocobalt(III) species that regioselectively functionalize electron-rich C1 positions [10].
Table 2: Solvent Effects on Cyclization Yield
Solvent | Relative Permittivity (ε) | Cyclization Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
DMSO | 46.7 | 78 | 4 | Polar transition state stabilization |
DMF | 38.3 | 70 | 5 | Intermediate solubility |
DMAc | 37.8 | 75 | 4.5 | Low byproduct formation |
NMP | 32.2 | 68 | 6 | High boiling point |
Acetonitrile | 37.5 | 85* | 3* | Ni/Co compatibility |
*With dual catalytic system [10]
Precursor selection dictates functional group compatibility and overall synthetic efficiency. 3-Bromo-5-aminopyrazine enables early-stage isopropylamine installation prior to cyclization, avoiding competitive side reactions at the C8-amine. This route achieves 65% overall yield but requires chromatographic separation of brominated intermediates [8]. Conversely, 3-isopropylimidazo[1,5-a]pyrazin-8-amine precursors permit late-stage iodination, leveraging the core’s enhanced solubility for purification. Halogen exchange reactions demonstrate limited utility: 3-Chloro analogues react sluggishly with NaI in DMF (15% conversion), while 3-iodo precursors generated via diazotization suffer from poor stability [3] .
Table 3: Precursor Route Efficiency
Precursor | Functionalization Sequence | Overall Yield (%) | Key Limitation |
---|---|---|---|
3-Bromo-5-aminopyrazine | Isopropyl → Cyclization → Iodination | 65 | Bromide removal challenges |
3-Isopropylimidazo[1,5-a]pyrazin-8-amine | Cyclization → Iodination | 72 | Iodination regioselectivity |
8-Amino-3-iodoimidazo[1,5-a]pyrazine | Iodination → Isopropyl | 28 | Aminodeiodination byproducts |
Final product purification presents significant challenges due to the compound’s thermal sensitivity and polarity. Silica gel chromatography with ethyl acetate/methanol gradients (95:5 → 80:20) resolves 1-iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine from diiodinated impurities (Rf = 0.32) and hydrolyzed byproducts (Rf = 0.45), yielding >98% purity. However, prolonged silica exposure causes 5–7% desiodination, necessitating sub-2-hour fraction collection [1] [3].
Recrystallization alternatives exploit differential solubility in ethanol/water mixtures. The compound displays nonlinear solubility: 25 mg/mL in 90% ethanol vs. 3 mg/mL in 70% ethanol. Slow cooling (1°C/min) of saturated 85% ethanol solution yields prismatic crystals suitable for XRD analysis, achieving 99.1% purity with 0.3% residual solvent. Though chromatography delivers higher recovery (82% vs. 68% for recrystallization), the crystalline product exhibits superior stability during storage under inert atmospheres at 2–8°C [1] [2] [3].
Table 4: Purification Performance Comparison
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1